

Application Notes and Protocols: Production of Novel Rubromycins from *Lentzea tibetensis*

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Compound of Interest

Compound Name: *-Rubromycin*

Cat. No.: B13821132

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These application notes provide a comprehensive overview of *Lentzea tibetensis* as a source of the novel rubromycin, coumarubrin. Detailed protocols for the cultivation of the microorganism, production, extraction, and purification of coumarubrin, as well as methods for assessing its biological activity are presented.

Introduction

Lentzea tibetensis is a filamentous actinobacterium isolated from the soil of the Qinghai-Tibet Plateau.^{[1][2]} This novel species has been identified as a producer of a unique aminocoumarin-substituted rubromycin named coumarubrin.^{[3][4]} Rubromycins are a class of aromatic polyketides known for their cytotoxic and antimicrobial properties, often targeting cellular processes involving nucleic acids.^{[3][4]} Coumarubrin, produced by *Lentzea tibetensis*, has demonstrated potent inhibitory activity against Gram-positive bacteria, making it a compound of interest for further drug development.^[3]

Data Presentation

The following tables summarize the key quantitative data related to the production and bioactivity of coumarubrin from *Lentzea tibetensis*.

Table 1: Production Yield of Coumarubrin

Product	Producing Organism	Fermentation Scale	Reported Yield
Coumarubrin	Lentzea tibetensis DSM 104975	Laboratory Scale	~1.0 mg/L

Table 2: Antimicrobial Activity of Coumarubrin

Compound	Target Organism	Strain	Activity
Coumarubrin	Bacillus subtilis	DSM 23778	Potent Inhibitory Activity
Coumarubrin	Micrococcus luteus	DSM 20030	Potent Inhibitory Activity
Coumarubrin	Escherichia coli (Gram-negative)	DSM 498	No Inhibition Observed
Coumarubrin	Pseudomonas fluorescens (Gram-negative)	DSM 50090	No Inhibition Observed
Coumarubrin	Saccharomyces cerevisiae (Yeast)	DSM 1334	No Inhibition Observed

Experimental Protocols

Protocol 1: Cultivation of *Lentzea tibetensis* DSM 104975

This protocol outlines the steps for the cultivation of *Lentzea tibetensis* from a freeze-dried stock.

Materials:

- Freeze-dried culture of *Lentzea tibetensis* DSM 104975
- GYM Streptomyces Medium (DSMZ Medium 65)

- Glucose: 4.0 g
- Yeast Extract: 4.0 g
- Malt Extract: 10.0 g
- CaCO_3 : 2.0 g
- Agar: 12.0 g (for solid medium)
- Distilled Water: 1.0 L
- Adjust pH to 7.2 before sterilization
- Sterile petri dishes
- Incubator

Procedure:

- Prepare GYM Streptomyces Medium according to the formulation above. For solid medium, include agar. Sterilize by autoclaving at 121°C for 15 minutes.
- Aseptically pour the molten agar into sterile petri dishes and allow them to solidify.
- Rehydrate the freeze-dried culture according to the supplier's instructions and plate onto the GYM agar plates.
- Incubate the plates at 28°C for 8-14 days, or until sufficient growth is observed.[3]
- For liquid cultures, inoculate a sterile flask containing liquid GYM Streptomyces Medium with a colony from the agar plate. Incubate at 28°C with shaking.

Protocol 2: Fermentation for Coumarubrin Production

This protocol describes the large-scale fermentation of *Lentzea tibetensis* for the production of coumarubrin.

Materials:

- Seed culture of *Lentzea tibetensis* (from Protocol 1)
- Production medium (GYM Streptomyces Medium)
- Large-scale fermenter
- Sterile water

Procedure:

- Prepare a seed culture by inoculating a flask of liquid GYM medium and incubating as described in Protocol 1.
- Sterilize the production medium in a large-scale fermenter.
- Inoculate the production medium with the seed culture.
- Carry out the fermentation at 28°C for an appropriate duration (typically several days), monitoring for growth and secondary metabolite production.
- After the fermentation period, harvest the culture by centrifugation to separate the biomass from the supernatant.

Protocol 3: Extraction and Purification of Coumarubrin

This protocol details the extraction of coumarubrin from the cell biomass and its subsequent purification.

Materials:

- Harvested cell biomass from Protocol 2
- Ethyl acetate (EtOAc)
- Tetrahydrofuran (THF)
- Sonicator
- Rotary evaporator

- Lyophilizer
- Silica gel for column chromatography
- Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol

Procedure:

- Dilute the harvested cells with water and lyse them by sonication.
- Acidify the lysed cell suspension to pH 5.5.
- Extract the acidified lysate with three equivalent volumes of a 4:1 mixture of ethyl acetate and tetrahydrofuran (EtOAc:THF) with vigorous stirring.
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
- Lyophilize the resulting crude extract and store at -20°C.
- For purification, adsorb the crude extract onto celite for dry loading onto a silica gel column.
- Elute the column with a gradient of hexane, dichloromethane, ethyl acetate, and methanol to separate the compounds. A suggested gradient is:
 - 100% Hexane for 5 minutes.
 - Gradient to 100% Dichloromethane over 5 minutes.
 - Further gradients with Ethyl Acetate and Methanol to elute more polar compounds.
- Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing coumarubrin.
- Combine the pure fractions and evaporate the solvent to obtain purified coumarubrin. Due to poor solubility, this process may yield approximately 1.0 mg of pure compound per liter of culture.

Protocol 4: Determination of Antimicrobial Activity (MIC Assay)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of coumarubrin against various microorganisms.

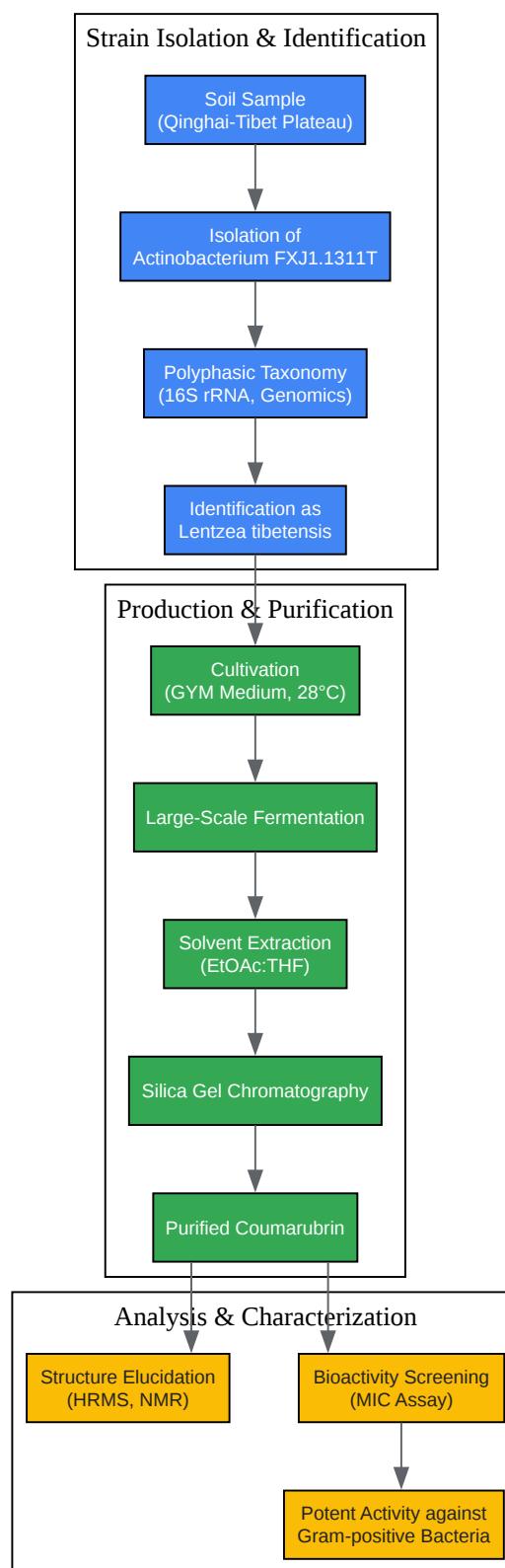
Materials:

- Purified coumarubrin
- Test microorganisms (e.g., *Bacillus subtilis*, *Micrococcus luteus*, *Escherichia coli*)
- Appropriate liquid growth media (e.g., Luria-Bertani broth)
- Sterile 96-well microplates
- Microplate reader

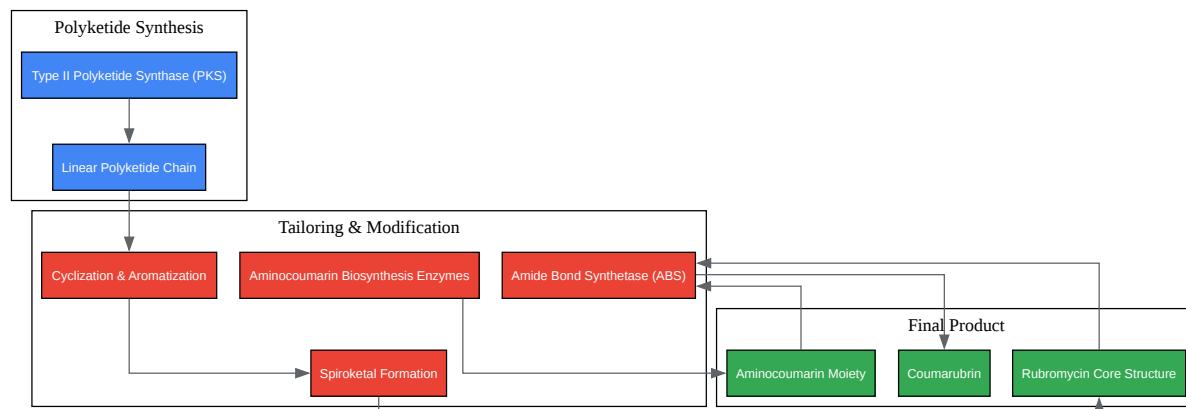
Procedure:

- Prepare a stock solution of coumarubrin in a suitable solvent (e.g., DMSO).
- In a 96-well microplate, prepare serial dilutions of the coumarubrin stock solution in the appropriate growth medium.
- Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism in medium without compound) and negative (medium only) controls.
- Incubate the microplates at the optimal temperature for the growth of the test organism (e.g., 37°C for *E. coli*, 35°C for *B. subtilis* and *M. luteus*).
- After 24 hours of incubation, determine the MIC by visually inspecting for turbidity and measuring the optical density (OD) at 600 nm using a microplate reader.
- The MIC is the lowest concentration of coumarubrin at which no microbial growth is observed.

Visualizations

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Caption: Workflow for the discovery of coumarubrin from *Lentzea tibetensis*.



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Caption: Proposed biosynthetic pathway of coumarubrin in *Lentzea tibetensis*.

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